molecular formula C10H11NO2 B3390649 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole CAS No. 1156704-67-4

2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole

Cat. No.: B3390649
CAS No.: 1156704-67-4
M. Wt: 177.20 g/mol
InChI Key: YIUZODHMEHTFPY-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Heterocyclic Chemistry

The indole ring system, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a fundamental structural component in a vast number of natural and synthetic compounds. derpharmachemica.com Its prevalence in nature is highlighted by its presence in the amino acid tryptophan, the neurotransmitter serotonin, and the regulatory hormone melatonin. nih.gov In medicinal chemistry, the indole scaffold is considered one of the most privileged structures due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov

The significance of indole scaffolds stems from several key features:

Biological Activity: Indole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, antiviral, and antimicrobial properties. nih.govnih.gov

Structural Versatility: The indole nucleus can be readily functionalized at various positions, allowing for the synthesis of diverse molecular architectures and the fine-tuning of biological activity. novapublishers.comresearchgate.net

Biochemical Roles: As a key structural motif in many natural products and endogenous compounds, the indole ring is well-recognized by biological systems, making it an excellent starting point for drug design. nih.gov

The continuous exploration of new synthetic methods to construct and functionalize indole rings underscores its enduring importance in the quest for new therapeutic agents and biologically active molecules. derpharmachemica.comnovapublishers.com

Role of Dioxin Moieties in Chemical Architectures

The term "dioxin" can refer to a broad class of compounds characterized by a six-membered ring containing two oxygen atoms. wikipedia.org While some chlorinated derivatives are known environmental pollutants, the core 1,4-dioxin (B1195391) ring and its derivatives play a significant role as versatile intermediates in organic synthesis. britannica.combris.ac.uk Dioxinone derivatives, for example, are valued for their high reactivity and multiple reactive sites, making them useful in the construction of complex natural products. frontiersin.org

The incorporation of a derpharmachemica.comresearchgate.netdioxin moiety into a molecular architecture can impart specific properties:

Conformational Constraint: The six-membered dioxin ring can lock portions of a molecule into a specific conformation, which can be crucial for binding to biological targets.

Solubility and Polarity: The two oxygen atoms act as hydrogen bond acceptors, potentially influencing the solubility and polarity of the molecule.

Synthetic Utility: The dioxin ring can serve as a stable protecting group or as a reactive intermediate that can be opened or transformed to introduce further functionality. frontiersin.org

The stability of the dioxin group under a range of reaction conditions, including transition-metal-catalyzed processes, makes it a valuable component in the design of complex synthetic pathways. frontiersin.org

Rationale for Investigatingderpharmachemica.comresearchgate.netDioxino[2,3-F]indole Architectures

The fusion of the biologically significant indole scaffold with the synthetically versatile derpharmachemica.comresearchgate.netdioxin ring system presents a compelling strategy for creating novel heterocyclic compounds. Indole-fused heterocycles have garnered increasing attention due to their unique chemical characteristics and potential bioactivities. nih.gov The resulting derpharmachemica.comresearchgate.netDioxino[2,3-F]indole framework combines the key features of both parent moieties into a single, integrated system.

The specific compound 2H,3H,6H,7H,8H- derpharmachemica.comresearchgate.netDioxino[2,3-F]indole is a saturated, or fully reduced, version of the aromatic derpharmachemica.comresearchgate.netDioxino[2,3-F]indole core. The "2H,3H" designation indicates that the pyrrole part of the indole is saturated, forming an indoline (B122111) (2,3-dihydroindole) structure. nih.gov The "6H,7H,8H" and the " derpharmachemica.comresearchgate.netdioxino" name specify the structure and saturation of the fused six-membered ring. This saturation has profound structural implications, transforming the planar, aromatic indole ring into a three-dimensional, flexible indoline system.

The key structural features include:

A Fused Tricyclic System: The molecule is composed of a benzene ring, a saturated pyrrolidine (B122466) ring, and a saturated 1,4-dioxane (B91453) ring fused together.

Stereochemistry: The saturation of the rings introduces chiral centers, meaning the molecule can exist as different stereoisomers.

Conformation: Unlike the flat parent indole, this molecule is non-planar. The saturated rings will adopt specific low-energy conformations, such as a twist conformation for the dioxane ring, as seen in similar structures. nih.gov

Below are some computed properties of the molecule.

Table 1: Physicochemical Properties of 2H,3H,6H,7H,8H- derpharmachemica.comresearchgate.netDioxino[2,3-F]indole

Property Value
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Monoisotopic Mass 177.07898 Da
SMILES C1CNC2=CC3=C(C=C21)OCCO3
InChI Key YIUZODHMEHTFPY-UHFFFAOYSA-N

Data sourced from PubChem CID 43617598. uni.lu

While 2H,3H,6H,7H,8H- derpharmachemica.comresearchgate.netDioxino[2,3-F]indole itself is not widely documented in extensive literature, its structural motif serves as a representative example of how fused heterocyclic systems can act as building blocks for more complex molecules. uni.lu The indoline core is a known component in various biologically active compounds, and its fusion with a dioxane ring offers a unique three-dimensional scaffold for drug discovery. nih.gov

The rationale for its use in larger scaffolds includes:

Scaffold for Library Synthesis: The fused system provides a rigid core that can be decorated with various functional groups at the nitrogen atom or the benzene ring to create a library of compounds for biological screening.

Bioisosteric Replacement: This saturated, non-planar system could be used as a bioisostere for other known active scaffolds, potentially leading to improved properties such as selectivity, solubility, or metabolic stability.

Intermediate in Total Synthesis: The dioxino-indoline framework could be a key intermediate in the total synthesis of complex natural products, where the dioxane ring might be opened or modified in later steps to reveal new functionalities.

The investigation of such fused systems is driven by the continuous need for novel molecular scaffolds that can expand the accessible chemical space for developing new materials and therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h5-6,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUZODHMEHTFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=C(C=C21)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156704-67-4
Record name 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole
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Mechanistic Investigations of Reactions Involving 2h,3h,6h,7h,8h 1 2 Dioxino 2,3 F Indole Synthesis and Transformation

Elucidation of Reaction Pathways for Indole-Dioxin Fusion

The fusion of an indole (B1671886) ring onto a pre-existing 1,4-benzodioxane (B1196944) structure, or vice versa, can be achieved through several established synthetic strategies for indole formation. One of the most prominent and versatile methods is the Fischer indole synthesis. wikipedia.orgbyjus.com

Fischer Indole Synthesis Pathway: A plausible pathway to the dioxino[2,3-f]indole scaffold is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. nih.gov In this context, the starting material would be (2,3-dihydro-1,4-benzodioxin-6-yl)hydrazine, which would react with a suitable ketone (e.g., acetone) in the presence of an acid catalyst.

The generally accepted mechanism for this transformation proceeds through several key steps:

Hydrazone Formation: The initial step is the condensation of the aryl hydrazine (B178648) with a ketone or aldehyde to form a phenylhydrazone. byjus.comyoutube.com

Tautomerization: The phenylhydrazone then isomerizes to its more reactive enamine tautomer ('ene-hydrazine'). byjus.com

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step. This electrocyclic reaction breaks the weak N-N bond. byjus.comnih.gov

Cyclization and Aromatization: The resulting intermediate, a double imine, rearomatizes. The nucleophilic amine then attacks the imine carbon in an intramolecular fashion to form the five-membered pyrrole (B145914) ring, yielding an aminoindoline intermediate. The final step involves the elimination of an ammonia (B1221849) molecule under acid catalysis, which results in the formation of the thermodynamically stable aromatic indole ring. byjus.comyoutube.com

Intramolecular Cyclization Pathway: An alternative pathway has been observed in the formation of an isomeric system, 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H- wikipedia.orgorganic-chemistry.orgdioxino[2,3-f]isoindol-6-one. nih.govresearchgate.net This compound was unexpectedly produced during the attempted hydrolysis of 7-benzoyl-2,3-dihydro-1,4-benzodioxine-6-carbonitrile. The reaction, conducted with concentrated sulfuric acid and trifluoroacetic acid, was expected to yield a simple carboxamide. researchgate.net Instead, it proceeded via hydrolysis of the nitrile to a carboxamide intermediate, which then underwent an intramolecular cyclization. The nucleophilic nitrogen of the newly formed amide group attacked the electrophilic carbonyl carbon of the adjacent benzoyl group, leading to the formation of the fused isoindol-6-one ring system. researchgate.netresearchgate.net

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to confirming a proposed reaction mechanism. While no intermediates have been isolated for the direct synthesis of the title compound, key intermediates of the Fischer indole synthesis are well-characterized. byjus.com

Intermediates in the Fischer Indole Synthesis: The following table outlines the critical intermediates formed during the Fischer indole synthesis pathway.

IntermediateDescriptionRole in Mechanism
Phenylhydrazone Product of the initial condensation between an aryl hydrazine and a carbonyl compound. youtube.comA stable, often crystalline, compound that serves as the direct precursor for the subsequent rearrangement. youtube.com
Enamine (Ene-hydrazine) The tautomer of the phenylhydrazone, formed under acidic conditions. byjus.comThe active species that undergoes the key nih.govnih.gov-sigmatropic rearrangement. nih.gov
Diimine Species Formed immediately after the nih.govnih.gov-sigmatropic rearrangement.An unstable intermediate that rapidly rearomatizes to restore the benzene (B151609) ring's aromaticity. byjus.com
Aminoindoline (Aminal) The cyclic product resulting from the intramolecular attack of the amine onto the imine. byjus.comnih.govThe direct precursor to the final indole product, which is formed upon elimination of ammonia. byjus.com

In the documented synthesis of the isomeric dioxino[2,3-f]isoindol-6-one, the expected but unisolated intermediate was the 7-benzoyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. researchgate.net The structure of the final product, an isomer of the expected carboxamide, was confirmed through X-ray crystallographic analysis, which revealed the cyclic nature of the molecule. nih.govresearchgate.net

Kinetic Studies of Key Synthetic Steps

Computational studies on related heterocyclic systems, such as indoline-2,3-dione derivatives, utilize Frontier Molecular Orbital (FMO) analysis to predict kinetic stability. researchgate.net A smaller HOMO-LUMO energy gap generally implies lower kinetic stability and higher reactivity. researchgate.net Such theoretical approaches could be applied to model the reaction kinetics of the dioxino[2,3-f]indole scaffold formation.

Thermodynamic Considerations in Scaffold Formation

The formation of the fused dioxino-indole scaffold is governed by thermodynamic principles, particularly the stability of the final product. The creation of the indole's aromatic pyrrole ring is a significant thermodynamic driving force in the final step of many synthetic routes, including the Fischer synthesis. wikipedia.orgyoutube.com The elimination of a small molecule like ammonia to achieve an energetically favorable aromatic system makes the rearomatization step essentially irreversible. byjus.com

Computational studies using Density Functional Theory (DFT) are often employed to investigate the stability of heterocyclic isomers. researchgate.net Thermochemical parameters such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated to determine the relative stabilities of different isomers. For instance, in a study of indole, isoindole, and indolizine (B1195054), indolizine was found to be the most stable system. researchgate.net Similar computational analyses of the 2H,3H,6H,7H,8H- wikipedia.orgorganic-chemistry.orgDioxino[2,3-F]indole system would be necessary to quantify its thermodynamic stability relative to other potential isomers and to understand the energy landscape of its formation. The final product of the isomeric isoindol-6-one synthesis is a crystalline solid, indicating significant thermodynamic stability. nih.gov

Role of Catalysts and Reagents in Directing Reaction Mechanisms

The choice of catalysts and reagents is paramount in directing the reaction pathway and influencing the yield and regioselectivity of the product.

In Fischer Indole Synthesis: This reaction is characterized by its need for an acid catalyst. wikipedia.org A wide range of both Brønsted and Lewis acids are effective, and the choice can impact the reaction conditions and outcomes.

Catalyst TypeExamplesFunction
Brønsted Acids HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH) wikipedia.orgnih.govProtonate the hydrazone, facilitating its isomerization to the enamine and subsequent rearrangement. byjus.com
Lewis Acids BF₃, ZnCl₂, FeCl₃, AlCl₃ wikipedia.orgnih.govCoordinate to the nitrogen atom, acting as an electron-withdrawing group to promote the reaction cascade.
Modern Catalysts Palladium complexes (in the Buchwald modification), Ruthenium complexes wikipedia.orgorganic-chemistry.orgEnable the synthesis under different conditions, for instance by coupling aryl bromides with hydrazones to form the key intermediate in situ. wikipedia.org

In Intramolecular Cyclization: In the reported synthesis of 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H- wikipedia.orgorganic-chemistry.orgdioxino[2,3-f]isoindol-6-one, a mixture of strong Brønsted acids, specifically concentrated sulfuric acid and trifluoroacetic acid, served as both the reagent for nitrile hydrolysis and the catalyst for the subsequent intramolecular cyclization. researchgate.netamanote.com The highly acidic environment protonates the carbonyl oxygen of the benzoyl group, rendering its carbon atom highly electrophilic and susceptible to attack by the nucleophilic amide nitrogen.

Modern synthetic methods for creating fused indole systems also utilize various transition-metal catalysts, such as palladium, rhodium, and copper, to facilitate C-H activation or cross-coupling reactions, offering alternative and often milder routes to complex heterocyclic structures. nih.govmdpi.comorganic-chemistry.org

Structural Elucidation and Advanced Characterization Techniques for 2h,3h,6h,7h,8h 1 2 Dioxino 2,3 F Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 2H,3H,6H,7H,8H- mdpi.comresearchgate.netDioxino[2,3-f]indole, a complete assignment requires a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The predicted chemical shifts (δ) for the protons of the title compound are based on the analysis of its parent heterocycles, indole (B1671886) and 1,4-benzodioxane (B1196944). clockss.orgscirp.org

Indole Protons : The protons on the indole nucleus are expected to appear in distinct regions. The N-H proton (H-8) signal is typically a broad singlet, its chemical shift being highly dependent on solvent and concentration, but generally found downfield (>8.0 ppm). clockss.org The aromatic protons H-1 and H-4, being adjacent to the fused dioxino ring, would have their chemical shifts influenced by the electron-donating nature of the ether oxygens.

Dioxino Protons : The protons of the saturated dioxino ring (H-2, H-3, H-6, H-7) are aliphatic. Based on data from 1,4-benzodioxane analogs, the methylene (B1212753) protons adjacent to the oxygen atoms (H-2, H-3, H-6, H-7) are expected to resonate as multiplets in the range of 4.2-4.4 ppm. scirp.orgscirp.org Due to the symmetry in the dioxino moiety, the protons at positions 2 and 3 may be chemically equivalent, as would those at 6 and 7, potentially simplifying the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts Predicted values are based on data from indole and 1,4-benzodioxane derivatives and may vary based on solvent and experimental conditions.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 ~6.8 - 7.0 Doublet
H-2 / H-3 ~4.2 - 4.4 Multiplet
H-4 ~7.1 - 7.3 Doublet
H-6 / H-7 ~4.2 - 4.4 Multiplet
N-H (H-8) >8.0 Broad Singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Indole Carbons : The indole portion contains eight carbons. The carbons of the benzene (B151609) ring (C-4a, C-5, C-9, C-9a) will appear in the aromatic region (110-140 ppm). The carbons at the fusion points with the dioxino ring (C-5, C-9) will be shifted compared to unsubstituted indole. clockss.orgacs.org The pyrrole (B145914) ring carbons (C-1, C-4, C-8a) also resonate in the aromatic region. researchgate.netjournals.co.za

Dioxino Carbons : The four sp³ hybridized carbons of the dioxino ring (C-2, C-3, C-6, C-7) are expected to have chemical shifts in the aliphatic region. In analogous 1,4-benzodioxane structures, these carbons typically appear around 64 ppm. scirp.orgscirp.org

Table 2: Predicted ¹³C NMR Chemical Shifts Predicted values are based on data from indole and 1,4-benzodioxane derivatives and may vary based on solvent and experimental conditions.

Carbon Position Predicted Chemical Shift (δ, ppm)
C-1 ~120 - 122
C-2 / C-3 ~63 - 65
C-4 ~102 - 105
C-4a ~125 - 128
C-5 ~140 - 145
C-6 / C-7 ~63 - 65
C-8a ~130 - 135
C-9 ~140 - 145
C-9a ~110 - 115

2D NMR :

COSY (Correlation Spectroscopy) would establish proton-proton couplings. sdsu.eduemerypharma.com It would show correlations between adjacent protons, such as H-1 and the protons on C-2/C-3, and between H-4 and the protons on C-6/C-7, confirming the connectivity within the heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. sdsu.eduyoutube.com This experiment would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is particularly powerful for identifying the fusion pattern. For example, correlations between the dioxino protons (H-2, H-3, H-6, H-7) and the indole carbons at the fusion points (C-5, C-9) would provide conclusive evidence for the [2,3-f] fusion. researchgate.netsdsu.edu

¹⁹F NMR for Fluorinated Derivatives : While the parent compound contains no fluorine, ¹⁹F NMR would be an essential tool for characterizing any fluorinated derivatives. Fluorine NMR offers high sensitivity and a wide range of chemical shifts, making it very sensitive to the local electronic environment. nih.govhuji.ac.il If a fluorine atom were substituted onto the indole ring, for instance, its ¹⁹F chemical shift would provide information about its position. Furthermore, spin-spin coupling between fluorine and nearby protons (JHF) or carbons (JCF) would be observable in ¹H, ¹³C, and ¹⁹F spectra, offering additional structural confirmation. rsc.org The analysis of fluorinated indoles has shown that ¹⁹F NMR is a powerful probe of molecular structure and environment. anu.edu.auillinois.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

IR spectroscopy is excellent for identifying key functional groups. The spectrum of 2H,3H,6H,7H,8H- mdpi.comresearchgate.netDioxino[2,3-f]indole would be characterized by several key absorption bands.

N-H Stretch : A characteristic sharp or slightly broad peak for the indole N-H stretch is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches : Aromatic C-H stretching vibrations from the indole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups of the dioxino ring would be seen just below 3000 cm⁻¹.

C=C Stretch : Aromatic C=C ring stretching vibrations from the indole nucleus are expected in the 1500-1600 cm⁻¹ region.

C-O-C Stretch : The most characteristic feature of the dioxino moiety would be strong, asymmetric C-O-C (ether) stretching bands, which are typically found in the 1200-1000 cm⁻¹ range. scirp.orgscirp.org

Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations.

Indole Ring Modes : The Raman spectrum would be dominated by signals from the indole portion. Strong bands corresponding to the indole ring breathing modes are expected, with prominent peaks often found near 750 cm⁻¹ and 1010 cm⁻¹. researchgate.netnih.govresearchgate.net

Other Vibrations : Aromatic C-H stretching and C=C ring stretching would also be visible. The symmetric vibrations of the C-O-C bonds in the dioxino ring, while typically weak in Raman spectra, may still be observable. The N-H bending mode of the indole ring also gives a characteristic Raman band, often observed around 880 cm⁻¹. researchgate.netspiedigitallibrary.org

Table 3: Principal Vibrational Frequencies Frequencies are approximate and based on data from parent compounds.

Functional Group/Vibration Technique Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch IR 3300 - 3500 Medium-Strong
Aromatic C-H Stretch IR / Raman 3000 - 3100 Medium
Aliphatic C-H Stretch IR / Raman 2850 - 2960 Medium-Strong
Aromatic C=C Stretch IR / Raman 1500 - 1600 Medium-Strong
Asymmetric C-O-C Stretch IR 1200 - 1000 Strong
Indole Ring Breathing Raman ~750, ~1010 Strong

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. Through ionization and subsequent analysis of fragment patterns, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides the determination of the molecular formula of a compound with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole (C10H11NO2), the predicted monoisotopic mass is 177.07898 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Techniques such as Electrospray Time-of-Flight (ES-TOF) HRMS are commonly employed for the analysis of indole derivatives. nih.gov In a typical analysis, the high precision of the mass measurement allows for the confident assignment of the elemental composition. For instance, in the study of related indole structures, HRMS data is often reported with accuracy in the parts-per-million (ppm) range, lending high confidence to the proposed molecular formula. nih.gov

Table 1: Predicted HRMS Data for 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole Adducts

Adduct Ion Predicted m/z
[M+H]+ 178.08626
[M+Na]+ 200.06820
[M-H]- 176.07170
[M+NH4]+ 195.11280
[M+K]+ 216.04214

Data sourced from predicted values. uni.lu

The choice of ionization technique is critical for generating intact molecular ions for analysis. Electrospray Ionization (ESI) is a soft ionization method particularly well-suited for polar, thermally labile molecules like heterocyclic compounds, minimizing fragmentation during the ionization process. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high sensitivity and mass accuracy. nih.gov

In the analysis of indole alkaloids, ESI is frequently used to generate protonated molecules ([M+H]+) in positive ion mode. researchgate.net The fragmentation of these precursor ions can then be studied using tandem mass spectrometry (MS/MS). The fragmentation pathways of protonated plumeran indole alkaloids, for example, have been extensively investigated using ESI-MS/MS, revealing that fragmentation routes are often initiated by pericyclic reactions and the opening of specific rings within the molecular structure. researchgate.net Although specific experimental fragmentation data for 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole is not available in the cited literature, analysis of related structures suggests that cleavage would likely involve the dioxino and indole ring systems, providing valuable structural information.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For the unambiguous determination of the molecular geometry of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole, single-crystal X-ray diffraction would be the gold standard. While specific crystallographic data for the title compound is not present in the searched literature, studies on analogous structures highlight the power of this technique. For example, the X-ray analysis of 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H- uni.lunih.govdioxino[2,3-f]isoindol-6-one revealed that its indole system is essentially planar, while the fused dioxane ring adopts a twist conformation. nih.govresearchgate.net Such an analysis would confirm the conformation of the dioxino ring and the planarity of the indole moiety in 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole. Furthermore, it would elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds. nih.gov

Other Advanced Spectroscopic and Analytical Techniques

Beyond mass spectrometry and X-ray crystallography, a suite of other spectroscopic techniques is essential for a full structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. For 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole, ¹H NMR would show distinct signals for the aromatic protons on the indole ring and the aliphatic protons of the dioxino and dihydropyrrole moieties, with their chemical shifts and coupling constants providing information about their connectivity and spatial relationships. For instance, in related indole derivatives, aromatic protons typically appear in the δ 6.5-7.5 ppm range, while protons on the nitrogen-containing ring and dioxino ring would be found in the upfield region. mdpi.comnih.gov

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. An HMBC experiment on a related fused diazepinone, for example, was crucial in confirming the connectivity between different rings by showing correlations between protons and carbons separated by two or three bonds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, characteristic absorption bands would be expected for N-H stretching in the indole ring (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the ether linkages in the dioxino ring.

Together, these advanced methods provide a detailed and unambiguous structural portrait of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole, which is a prerequisite for any further investigation into its chemical reactivity and biological potential.

Theoretical and Computational Studies of the 2h,3h,6h,7h,8h 1 2 Dioxino 2,3 F Indole System

Quantum Chemical Calculations for Electronic Structure and Reactivity

For instance, DFT calculations on 1,4-benzodioxan derivatives are often performed using the B3LYP functional with a split-valence triple-zeta basis set like 6-311++G(d,p). euroasiajournal.org Such studies allow for the optimization of the molecular geometry and the calculation of various quantum chemical descriptors. euroasiajournal.org The fusion of the indoline (B122111) ring to the dioxane moiety is expected to influence the electronic properties of both ring systems. The electron-donating nature of the nitrogen atom in the indoline ring would likely increase the electron density on the aromatic portion of the molecule.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal hyperconjugative interactions and charge delocalization within the molecule. In the target compound, NBO analysis would likely show significant interactions between the lone pair of the indole (B1671886) nitrogen and the adjacent σ*-orbitals, as well as interactions involving the oxygen lone pairs of the dioxane ring.

Table 1: Representative DFT-Calculated Properties for Analogous Structures

Property Analogous Structure Method/Basis Set Calculated Value
HOMO Energy 1,4-Benzodioxan Derivative B3LYP/6-311++G(d,p) Data not specified in source
LUMO Energy 1,4-Benzodioxan Derivative B3LYP/6-311++G(d,p) Data not specified in source

Note: This table presents the types of data obtained from DFT studies on related structures. Specific numerical values for direct comparison are often context-dependent and were not always available in the cited literature.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For 2H,3H,6H,7H,8H- euroasiajournal.orgresearchgate.netDioxino[2,3-f]indole, the HOMO is expected to be localized primarily on the electron-rich indoline portion, particularly involving the nitrogen atom and the fused benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the aromatic ring and potentially involve the σ*-orbitals of the dioxane ring. Theoretical investigations on 1,4-dioxane (B91453) have detailed its valence orbital binding energy spectrum, providing a foundational understanding of the electronic structure of this moiety. iphy.ac.cn The fusion of the rings would lead to a mixing of the orbitals of the individual components.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its interaction with other species. researchgate.net The MEP surface illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For the target molecule, the MEP map would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the dioxane ring and potentially on the aromatic ring due to the influence of the nitrogen atom. researchgate.netresearchgate.net The region around the N-H proton of the indoline moiety would exhibit a positive potential (typically colored blue), indicating its character as a hydrogen bond donor. researchgate.net Studies on indole and its derivatives confirm that the π-system of the indole ring is a region of negative electrostatic potential, which is significantly influenced by the presence of nearby charges or polar groups. researchgate.net The presence of the dioxane ring and the saturation of the C2-C3 bond in the indole core would modulate this potential map compared to planar, aromatic indole itself.

Conformational Analysis and Energetics of the Fused Ring System

The fusion of the indoline and dioxane rings creates a semi-rigid, three-dimensional structure. The flexibility of this system is largely dictated by the conformational dynamics of the six-membered dioxane ring.

The 1,4-dioxane ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. quora.com However, when fused to a planar aromatic ring, as in 1,4-benzodioxan, the dioxane ring is forced into a half-chair or twist (C2 symmetry) conformation. researchgate.net In the case of 2H,3H,6H,7H,8H- euroasiajournal.orgresearchgate.netDioxino[2,3-f]indole, the dioxane ring is fused to the benzene part of the indoline system.

Computational studies on 1,4-benzodioxan have calculated a twisting angle of 30.1° and a significant barrier to planarity of 4093 cm⁻¹ (approximately 11.7 kcal/mol), confirming the puckered nature of the dioxane ring. researchgate.net Similarly, related oxazino-indole fused systems have been shown through X-ray analysis and computational modeling to adopt non-planar conformations, such as an envelope conformation for the six-membered oxazine (B8389632) ring. acs.org This puckering is a strategy to alleviate the inherent ring strain that would be present in a planar conformation. The degree of puckering and the most stable conformation for the target molecule would depend on a balance between minimizing the strain in the dioxane ring and maintaining the planarity of the fused aromatic system.

Table 2: Conformational Data for Analogous Fused Ring Systems

Molecule Ring System Conformation Method
1,4-Benzodioxan Dioxane Twisted (C2) MP2/cc-pvtz

Torsional barriers refer to the energy required to rotate around a chemical bond. In the 2H,3H,6H,7H,8H- euroasiajournal.orgresearchgate.netDioxino[2,3-f]indole system, the most significant torsional barriers would be associated with the interconversion between different puckered conformations of the dioxane ring (e.g., from one twist conformation to another).

Calculating these barriers typically involves mapping the potential energy surface as a function of the relevant dihedral angles. DFT methods, such as B3LYP and ωB97XD, have been shown to be effective in calculating torsional barriers for a variety of molecules. rsc.org For the target molecule, the transition state for the ring inversion of the dioxane moiety would likely be a high-energy planar or boat-like conformation. The height of this energy barrier dictates the rate of conformational interconversion at a given temperature. While specific values are not available for the target compound, studies on related systems like substituted biphenyls show that torsional barriers can range from a few kcal/mol to over 40 kcal/mol depending on steric and electronic factors. rsc.org The fusion to the rigid indoline system would significantly influence the energy landscape of the dioxane ring's conformational changes.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of molecules, providing insights that can aid in experimental characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of the 2H,3H,6H,7H,8H-dioxino[2,3-f]indole framework. These calculations would involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹³C NMR chemical shifts, based on common values for similar indole and dioxane structures, is presented below. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for 2H,3H,6H,7H,8H-Dioxino[2,3-f]indole

Atom Position Predicted Chemical Shift (ppm)
C2 ~45-55
C3 ~25-35
C3a ~125-135
C4 ~110-120
C5 ~120-130
C5a ~130-140
C6 ~65-75
C7 ~65-75
C8 ~100-110

Vibrational Frequency Calculations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations, performed after geometry optimization, can predict the vibrational spectrum. These calculations yield the frequencies of fundamental vibrational modes, such as N-H stretching, C-H stretching, C-O-C stretching, and aromatic C=C bending, which can be correlated with experimental IR spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Computational Modeling of Reaction Mechanisms

Understanding how the 2H,3H,6H,7H,8H-dioxino[2,3-f]indole system behaves in chemical reactions is crucial for its potential application. Computational modeling can elucidate reaction pathways and the energetic barriers involved.

Transition State Characterization

For any proposed reaction involving this molecule, such as electrophilic aromatic substitution on the indole ring, computational methods can be used to locate and characterize the transition state (TS). A transition state represents the highest energy point along the reaction coordinate. Its structure is identified by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction path. Characterizing the TS provides critical information about the geometry and electronic structure of the molecule as it transforms from reactant to product.

Reaction Pathway Energy Profiles

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction pathway energy profile can be constructed. This profile visualizes the thermodynamics and kinetics of the reaction. The height of the energy barrier from the reactant to the transition state determines the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the desired reactants and products.

Chemical Transformations and Derivatization of the 2h,3h,6h,7h,8h 1 2 Dioxino 2,3 F Indole Scaffold

Reactions at the Ring Fusion Junctions

Reactions that target the ring fusion junctions of the 2H,3H,6H,7H,8H- beilstein-journals.orgmdpi.comDioxino[2,3-f]indole scaffold can lead to significant structural modifications, including ring expansion and the formation of novel heterocyclic systems. While direct experimental data on this specific scaffold is limited, the reactivity of the indole (B1671886) C2-C3 and N1-C2 bonds in related systems provides a strong basis for predicting potential transformations.

One plausible transformation is the oxidative cleavage of the C2-C3 bond . Due to the electron-rich nature of the indole nucleus, it is susceptible to oxidation. Simple oxidants can selectively oxidize the indole to an oxindole. This transformation, if applied to the dioxinoindole scaffold, would result in the formation of a novel lactam fused to the dihydrodioxino ring system.

Ring-expansion reactions represent another fascinating avenue for modifying the core structure. These reactions often proceed through the cleavage of either the C2-C3 or N1-C2 bond of the indole ring, followed by the insertion of one or more atoms to form a larger ring system. For instance, a Brønsted acid-promoted selective C2–N1 ring-expansion of indoles has been developed to prepare fused quinolines mdpi.com. This type of reaction, if successful on the dioxinoindole scaffold, would yield a novel seven-membered ring fused to the dioxino portion. Similarly, visible-light-induced oxidative ring expansion of indoles with amidines can lead to the formation of benzo beilstein-journals.orgacs.orgresearchgate.nettriazocin-6(5H)-ones and quinazolinones researchgate.net.

Another approach involves the use of carbenes or carbenoids. Photochemically mediated ring expansion of indoles with chlorodiazirines has been shown to afford quinolinium salts through the insertion of a single carbon atom acs.org. The application of such a methodology to the dioxinoindole core could provide access to novel, positively charged heterocyclic systems.

Furthermore, skeletal rearrangements of fused heterocyclic systems can be triggered by various reagents and conditions. These transformations can lead to the formation of thermodynamically more stable isomers or entirely new ring systems. While specific examples for the dioxinoindole scaffold are not available, the principles of such rearrangements in related heterocyclic chemistry suggest that this could be a fruitful area of investigation.

The following table summarizes potential ring expansion reactions applicable to the dioxinoindole scaffold based on known indole chemistry.

Reaction TypeReagents/ConditionsPotential Product
C2-N1 Ring ExpansionBrønsted Acid (e.g., TfOH)Fused Quinolines
Oxidative Ring ExpansionAmidines, Visible LightFused Triazocinones or Quinazolinones
Carbene InsertionChlorodiazirines, PhotolysisFused Quinolinium Salts

Synthesis of Complex Hybrid Molecules Incorporating the Dioxinoindole Core

The 2H,3H,6H,7H,8H- beilstein-journals.orgmdpi.comDioxino[2,3-f]indole scaffold serves as an excellent building block for the synthesis of complex hybrid molecules. These hybrids can combine the unique properties of the dioxinoindole core with other pharmacologically relevant moieties, potentially leading to compounds with enhanced biological activity.

One common strategy for creating hybrid molecules is through metal-catalyzed cross-coupling reactions . The indole nucleus can be functionalized with various groups that can then participate in coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. For example, halogenated derivatives of the dioxinoindole scaffold could be coupled with a wide range of boronic acids, organostannanes, terminal alkynes, or alkenes to introduce diverse substituents. Palladium-catalyzed reactions are particularly versatile for this purpose.

Another approach involves the formation of indole-azole hybrids . Indole-pyrazole and indole-imidazole hybrids have been synthesized and shown to possess interesting biological properties. For the dioxinoindole scaffold, derivatization at the indole nitrogen or at a suitable position on the aromatic ring could be followed by reaction with an appropriate azole precursor.

The synthesis of indole-coumarin hybrids has also been reported, yielding compounds with potential anticancer activity nih.gov. A plausible route to such hybrids from the dioxinoindole scaffold could involve a Vilsmeier-Haack formylation at the C3 position, followed by a condensation reaction with a suitable coumarin precursor.

Furthermore, multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step. An indole isocyanide derivative, for instance, can be a versatile precursor in Ugi-4C reactions to generate tris-indole alkaloid-like structures nih.gov. A similar strategy could be envisioned for the dioxinoindole scaffold.

The following table provides examples of potential hybrid molecules that could be synthesized from the 2H,3H,6H,7H,8H- beilstein-journals.orgmdpi.comDioxino[2,3-f]indole scaffold.

Hybrid TypeSynthetic StrategyPotential Application
Aryl/Alkenyl/Alkynyl HybridsMetal-Catalyzed Cross-CouplingMaterials Science, Medicinal Chemistry
Indole-Azole HybridsN-Alkylation/ArylationMedicinal Chemistry
Indole-Coumarin HybridsCondensation ReactionsAnticancer Agents
Complex Polycyclic HybridsMulti-Component ReactionsDrug Discovery

Chemoselective and Regioselective Transformations

The presence of multiple reactive sites in the 2H,3H,6H,7H,8H- beilstein-journals.orgmdpi.comDioxino[2,3-f]indole scaffold necessitates the use of chemoselective and regioselective reactions for precise functionalization. The electron-donating nature of the fused dihydrodioxino ring is expected to enhance the nucleophilicity of the indole core, particularly at the C3 position.

Electrophilic aromatic substitution is a fundamental reaction for indoles. For the dioxinoindole scaffold, electrophiles are predicted to react preferentially at the C3 position. Common electrophilic substitution reactions include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Using a SO3-pyridine complex.

Formylation: Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride.

The regioselectivity of these reactions can be influenced by the presence of directing groups. For instance, an aldehyde group at the C3 position can direct further functionalization to the C4 position of the indole ring.

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective introduction of functional groups. By choosing the appropriate catalyst and directing group, it is possible to functionalize specific C-H bonds on both the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus. For example, ruthenium-catalyzed C4-functionalization of indoles has been reported using an aldehyde directing group acs.org.

N-alkylation and N-arylation of the indole nitrogen is another important transformation. Chemoselective N-alkylation can be achieved under specific conditions, for example, in microdroplets, which can favor N-alkylation over C-alkylation in Mannich-type reactions researchgate.net. Iridium-catalyzed N-allylation of indoles has also been shown to be highly regioselective and enantioselective .

The following table outlines some key chemoselective and regioselective transformations that could be applied to the 2H,3H,6H,7H,8H- beilstein-journals.orgmdpi.comDioxino[2,3-f]indole scaffold.

ReactionPositionReagents/Conditions
NitrationC3HNO3, Ac2O
HalogenationC3NBS or NCS
FormylationC3DMF, POCl3
C4-AlkenylationC4Ru catalyst, Aldehyde directing group
N-AlkylationN1Base, Alkyl halide
N-AllylationN1Ir catalyst, Allylic carbonate

Future Research Directions and Outlook in 2h,3h,6h,7h,8h 1 2 Dioxino 2,3 F Indole Chemistry

Development of Novel and Efficient Synthetic Routes

The future synthesis of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole and its derivatives will likely rely on the adaptation and innovation of established methods for constructing indole (B1671886) and dioxane rings. Key future research avenues include:

Intramolecular Cyclization Strategies: A primary focus will be on the development of efficient intramolecular cyclization reactions. This could involve starting with a suitably functionalized indole, such as a 6,7-dihydroxyindole derivative, and reacting it with a dielectrophile like 1,2-dihaloethane under basic conditions (e.g., Williamson ether synthesis) to form the dioxane ring. The efficiency of such methods will depend heavily on reaction conditions and the nature of the indole precursor.

Palladium-Catalyzed Reactions: Drawing inspiration from the synthesis of other complex indoles, palladium-catalyzed cross-coupling reactions could be a powerful tool. nih.gov Future work could explore the coupling of a protected 6-amino-7-hydroxyindole with a functionalized ethylene (B1197577) glycol derivative to construct the C-O bonds of the dioxane ring in a controlled manner.

Photochemical and Electrochemical Methods: Modern synthetic techniques, including photoredox catalysis and electrosynthesis, offer green and efficient alternatives to traditional methods. Research into photochemical [2+2] cycloadditions followed by ring-opening or electrochemical oxidative cyclizations of tailored indole precursors could provide novel entry points to the dioxino-fused scaffold.

Exploration of Undiscovered Reactivity Patterns

The unique electronic and steric environment created by the fusion of the electron-rich indole and the flexible dioxane ring suggests that 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole may exhibit novel reactivity. Future studies should investigate:

Electrophilic Aromatic Substitution: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) will be crucial. The directing effects of the fused dioxane ring and the indole nitrogen on the benzene (B151609) portion of the molecule need to be mapped to understand the regioselectivity of these transformations.

Reactivity of the Indole Nitrogen: The reactivity of the N-H bond of the indole moiety, such as its propensity for N-alkylation, N-arylation, or protection, will be a key area of study for further functionalization of the molecule.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dioxane ring under various conditions (e.g., strong acid or base, Lewis acids) could reveal potential for ring-opening or rearrangement reactions, leading to new and interesting molecular scaffolds. For instance, a related compound, 8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-1,4-dioxino[2,3-f]isoindol-6-one, demonstrates the stability of the dioxane ring, which adopts a twist conformation, under certain conditions. nih.govnih.gov

Advanced Computational Studies for Rational Design

Given the limited experimental data, computational chemistry will be an indispensable tool for predicting the properties and reactivity of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole. uni.lu Future computational work should focus on:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, molecular orbital energies (HOMO/LUMO), and electronic distribution of the molecule. This information will provide insights into its kinetic and thermodynamic stability and potential reactivity hotspots.

Spectroscopic Prediction: Computational prediction of NMR, IR, and UV-Vis spectra will be invaluable for characterizing the compound once it is synthesized and for interpreting experimental data.

Reaction Mechanism Elucidation: Theoretical studies can model the transition states and reaction pathways for potential synthetic routes and reactivity patterns. This can guide experimental efforts by identifying the most promising reaction conditions and predicting potential byproducts. Such computational approaches are already being used to study interactions of indole-based compounds with biological targets, which could be adapted for materials science applications. nih.gov

Synthesis of Advanced Materials or Probes (excluding biological applications)

The indole moiety is a well-known fluorophore, and its incorporation into a rigid dioxino-fused system could lead to novel materials with interesting photophysical properties. nih.gov Future research in this area could explore:

Fluorescent Probes: Derivatives of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole could be designed and synthesized as fluorescent probes for the detection of specific ions or molecules. The dioxane ring can be functionalized to introduce specific binding sites, and changes in the fluorescent properties upon binding could be used for sensing applications.

Organic Electronics: The electron-rich nature of the indole ring suggests that polymers or small molecules incorporating the 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole core could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research would focus on tuning the electronic properties through substitution on the indole or benzene ring.

Integration with Emerging Chemical Technologies

The exploration of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole can be accelerated by integrating its study with emerging technologies:

High-Throughput Experimentation (HTE): HTE techniques can be used to rapidly screen a wide range of reaction conditions for the synthesis of the target molecule and its derivatives, significantly speeding up the optimization of synthetic routes.

Machine Learning (ML): ML models can be trained on data from related indole and dioxane-containing compounds to predict the properties, reactivity, and potential applications of this new scaffold. This can help to prioritize experimental efforts and guide the rational design of new functional molecules.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purities in the synthesis of 2H,3H,6H,7H,8H- uni.lunih.govDioxino[2,3-F]indole. This could be particularly useful for multistep synthetic sequences.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for constructing the [1,4]dioxino[2,3-f]indole scaffold?

  • The synthesis often involves regioselective cyclization reactions. For example, aldehydes can be used to achieve regiospecific linkage formation, as demonstrated in calixindole syntheses where 7-aldehyde derivatives improve reaction specificity and reduce byproduct formation . Additionally, acid-induced cyclization of lithium intermediates (e.g., C-2 lithiation of glyoxylate derivatives) has been employed to generate fused indole systems in moderate-to-high yields .
  • Key considerations : Solvent polarity, temperature, and substituent effects on regioselectivity must be optimized to avoid competing pathways (e.g., 1,4-linkages at C2 and C7 leading to mixtures) .

Q. How can the purity and structure of [1,4]dioxino[2,3-f]indole derivatives be validated experimentally?

  • Analytical methods :

  • HPLC/GC-MS : To assess purity and detect trace byproducts.
  • NMR spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and hydrogenation patterns (e.g., distinguishing 2H vs. 3H environments) .
  • X-ray crystallography : Resolves ambiguities in fused-ring conformation and substituent orientation .

Q. What are the typical physicochemical properties of [1,4]dioxino[2,3-f]indole derivatives?

  • Molecular weight : Ranges from 186–319 g/mol depending on substituents (e.g., boronate esters or carboxylic acid derivatives) .
  • Solubility : Polar substituents (e.g., -COOH, -OH) enhance aqueous solubility, while hydrophobic groups (e.g., aryl rings) favor organic solvents .
  • Thermal stability : Melting points vary widely (208–259°C), influenced by hydrogen bonding and π-stacking interactions .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the bioactivity of [1,4]dioxino[2,3-f]indole derivatives?

  • QSAR workflow :

Descriptor selection : Use topological, electronic, and steric parameters (e.g., logP, polar surface area) to correlate with biological activity .

Model validation : Ensure robustness via metrics like R² (>0.8), Q²cv (>0.7), and leverage analysis to identify outliers .

Case study : A QSAR model for EGFR inhibitors achieved R² = 0.8947 and predictive accuracy for 2,3-dihydro-[1,4]dioxinoquinazoline derivatives .

  • Limitations : Models may fail for novel substituents outside the training set; experimental validation is essential .

Q. What strategies improve regioselectivity in functionalizing the [1,4]dioxino[2,3-f]indole core?

  • Directing groups : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at C3 or C7 enhance electrophilic substitution at adjacent positions .
  • Transition-metal catalysis : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) enable selective C–C bond formation at halogenated positions .
  • Case study : Stepwise introduction of two different substituents at C3 via sequential alkylation and arylation reactions .

Q. How do structural modifications impact the biological activity of [1,4]dioxino[2,3-f]indole derivatives?

  • EGFR inhibition : Derivatives with electron-deficient quinazoline moieties show enhanced binding to EGFR’s ATP pocket (docking scores up to -8.3 kcal/mol) .
  • Tubulin polymerization : Indole-triazole hybrids with hydrophobic substituents (e.g., -CF₃) disrupt microtubule dynamics via π-π stacking with β-tubulin .
  • Key trade-offs : Increased lipophilicity improves membrane permeability but may reduce solubility .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported synthetic yields for [1,4]dioxinoindole derivatives?

  • Contradiction : Yields vary from 40–90% depending on cyclization conditions .
  • Root cause : Competing pathways (e.g., over-oxidation or dimerization) under acidic or high-temperature conditions.
  • Solution : Use kinetic control (low temperature) and stoichiometric reagents (e.g., NaBH4 for selective reductions) .

Q. Why do some computational models fail to predict cytotoxicity of [1,4]dioxinoindole derivatives?

  • Data limitation : Models trained on EGFR inhibition data may overlook off-target effects (e.g., hERG channel binding) .
  • Mitigation : Integrate toxicity predictors (e.g., ProTox-II) and validate with in vitro assays (e.g., hepatic microsomal stability) .

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2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.